molecular formula C5H7NO3 B8682513 (2-Oxooxazolidin-3-yl)acetaldehyde

(2-Oxooxazolidin-3-yl)acetaldehyde

Cat. No. B8682513
M. Wt: 129.11 g/mol
InChI Key: ZSPAHXIFRDPBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxooxazolidin-3-yl)acetaldehyde is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Oxooxazolidin-3-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Oxooxazolidin-3-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(2-Oxooxazolidin-3-yl)acetaldehyde

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)acetaldehyde

InChI

InChI=1S/C5H7NO3/c7-3-1-6-2-4-9-5(6)8/h3H,1-2,4H2

InChI Key

ZSPAHXIFRDPBQG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Dess-Martin reagent (516 mg) was added to a solution of 3-(2-hydroxyethyl)oxazolidin-2-one (144 mg) in dichloromethane (5.0 ml), and the mixture was stirred for 1 hour at room temperature. The solvent was evaporated off to obtain crude crystals, (2-oxooxazolidin-3-yl)acetaldehyde without purification. A solution of ammonium acetate (771 mg) in methanol (5.0 ml) was added to a suspension of (2-oxooxazolidin-3-yl)acetaldehyde and Compound 204 (286 mg) in tetrahydrofuran (10 ml), and the mixture was stirred for 2 weeks at room temperature. The reaction solution was neutralized with a saturated aqueous solution of sodium hydrogen carbonate and then extracted twice with ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated. The residue was purified by NH silica gel column chromatography (chloroform→chloroform:methanol=95:5) and then recrystallized (methanol-ethyl acetate-hexane) to yield the title compound (149 mg) as a colorless powder (mp: 232.0-233.0° C.)
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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